Ethyl 3-(2-cyanopropan-2-yl)benzoate

Description

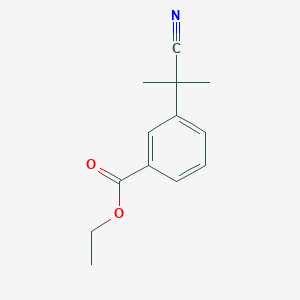

Ethyl 3-(2-cyanopropan-2-yl)benzoate is an aromatic ester featuring a benzoate core substituted at the meta position with a 2-cyanopropan-2-yl group. This substituent comprises a branched aliphatic chain terminating in a nitrile (–C≡N) functional group.

Properties

CAS No. |

1012342-24-3 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 3-(2-cyanopropan-2-yl)benzoate |

InChI |

InChI=1S/C13H15NO2/c1-4-16-12(15)10-6-5-7-11(8-10)13(2,3)9-14/h5-8H,4H2,1-3H3 |

InChI Key |

ZXGFTYIAZHFBJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)C(C)(C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-cyanopropan-2-yl group distinguishes this compound from other ethyl benzoate derivatives. Key comparisons include:

Table 1: Substituent and Molecular Properties

Key Observations :

- Electron-Withdrawing Effects : The nitrile group in the target compound is less electron-withdrawing than the ketone in Ethyl (2-fluorobenzoyl)acetate but more polar than ethers or thioethers. This may influence hydrolysis rates or interactions in biological systems.

This compound

Likely synthesis routes involve:

Esterification: Reaction of 3-(2-cyanopropan-2-yl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄).

Cyano Group Introduction: Nucleophilic substitution of a halogenated precursor (e.g., 3-(2-bromopropan-2-yl)benzoate) with KCN or NaCN.

Challenges :

- Cyanide toxicity necessitates controlled conditions.

- Steric hindrance may slow substitution reactions compared to linear analogues.

Comparison with Analogues:

- Compound 128 : Biosynthesized via polyketide pathways in marine bacteria, highlighting ecological symbiosis .

- I-6501 : Synthesized via thioether linkage formation, demonstrating versatility in attaching heterocyclic groups to benzoates .

- Ethyl 2-benzylbenzoylacetate : Prepared via Claisen condensation, emphasizing the role of ketone intermediates .

Table 2: Bioactivity Comparison

Hypotheses for Target Compound :

- The nitrile group could act as a hydrogen-bond acceptor or metabolic inhibitor (e.g., mimicking carbonyl groups in enzyme substrates).

- Potential antiviral or anticancer activity, as nitriles are common in protease inhibitors (e.g., HIV drugs).

Physicochemical Properties

- Stability : Nitriles are generally stable under acidic/basic conditions but may hydrolyze to amides or carboxylic acids under prolonged heat or catalysis.

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.